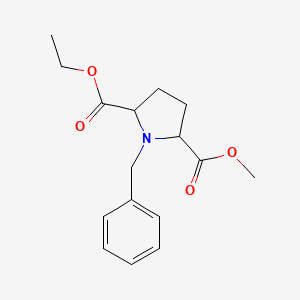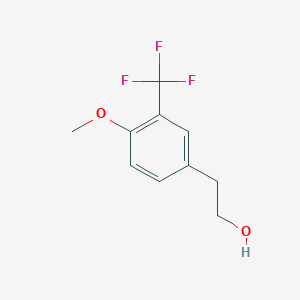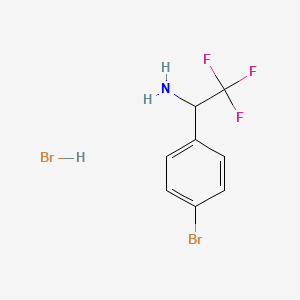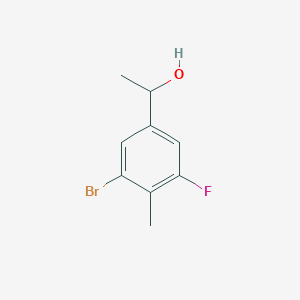
1,4-Bis(4-iodophenyl)buta-1,3-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.
科学的研究の応用
1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Biological Research: Can be used as a building block for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.
類似化合物との比較
1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.
1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.
Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.
特性
CAS番号 |
959-89-7 |
|---|---|
分子式 |
C16H8I2 |
分子量 |
454.04 g/mol |
IUPAC名 |
1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
InChIキー |
IFCADWKUNRIPKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)


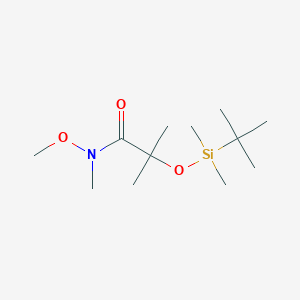
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
